Nap-taurine

Vue d'ensemble

Description

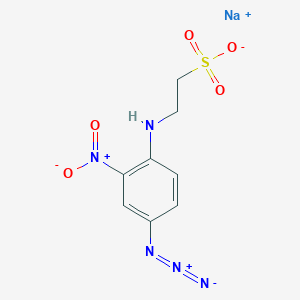

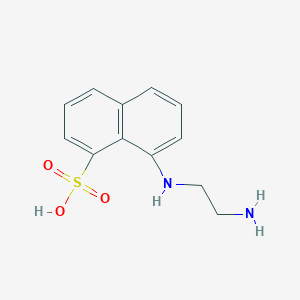

Nap-taurine, identified as N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate, is a compound of interest due to its binding properties and potential as a photoaffinity probe. It inhibits human red cell chloride exchange by binding to a site distinct from the chloride transport site, revealing insights into the anion exchange system's intrinsic asymmetry and transport mechanisms (Knauf et al., 1984).

Synthesis Analysis

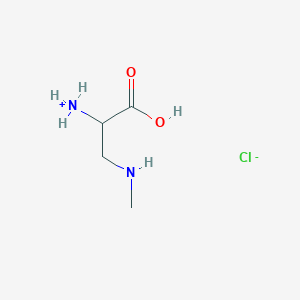

This compound's synthesis involves the reaction of 2-aminoethylsulfuric acid with sodium sulfite, showcasing a method to produce this compound efficiently. The synthesis process highlights the chemical flexibility and the potential for further modification and application of this compound in various scientific fields (Bondareva et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound facilitates its role as a photoaffinity probe, allowing for the covalent reaction with membrane components upon exposure to light. This feature is crucial for studying the membrane components containing the modifier site of the human red blood cell anion exchange system, providing valuable insights into the membrane's functional architecture (Knauf et al., 1978).

Chemical Reactions and Properties

This compound undergoes specific chemical reactions, notably with the human erythrocyte anion exchange system, revealing significant insights into the asymmetry of the red cell anion exchange system and the different mechanisms of reversible inhibition by this compound at the membrane's inside and outside (Knauf et al., 1978). These interactions underscore this compound's utility in studying and manipulating cellular transport mechanisms.

Physical Properties Analysis

The physical properties of this compound, such as its potent inhibition of chloride exchange and its ability to bind covalently to membrane components upon light exposure, are critical for its use as a photoaffinity label in biological research. These properties enable detailed studies of the erythrocyte membrane and the identification of the modifier site of the anion transport system (Knauf et al., 1987).

Chemical Properties Analysis

The chemical properties of this compound, including its role as a potent oxidant of tryptophan residues in albumin, highlight its potential for broader applications in biochemistry and pharmacology. The specificity and efficiency of Tau-NHBr, a derivative of this compound, in oxidizing tryptophan residues offer new avenues for investigating protein oxidation and related biological processes (Ximenes et al., 2011).

Applications De Recherche Scientifique

Transport d'anions dans les globules rouges

Nap-taurine sert de sonde de photoaffinité pour le système de transport d'anions dans les globules rouges. Elle permet d'identifier les composants membranaires impliqués dans la perméation des anions, qui sont essentiels pour comprendre les mécanismes d'échange ionique et de transport à travers les membranes cellulaires .

Vieillissement et longévité

La recherche suggère que la carence en taurine peut contribuer au vieillissement. This compound pourrait jouer un rôle dans l'inversion du déclin lié à l'âge des taux de taurine, prolongeant potentiellement la durée de vie saine et améliorant le fonctionnement de divers organes et systèmes .

Effets neuroprotecteurs

This compound a des applications potentielles en neuroprotection. Elle peut aider à atténuer la neurotoxicité et à protéger contre les maladies neurodégénératives, offrant des avantages thérapeutiques pour des affections comme les accidents vasculaires cérébraux et la maladie d'Alzheimer .

Santé cardiovasculaire

En recherche cardiovasculaire, this compound pourrait être utilisée pour explorer ses effets sur la santé cardiaque. Elle pourrait avoir des implications pour le traitement des maladies cardiaques, la gestion de l'hypertension et l'amélioration de la fonction cardiovasculaire globale .

Modulation du système immunitaire

This compound pourrait influencer le système immunitaire. Son application dans la recherche immunologique pourrait conduire à de nouvelles idées sur la façon dont elle module les réponses inflammatoires et aide à combattre les maladies respiratoires, y compris le COVID-19 .

Régulation métabolique

Le composé pourrait être significatif dans les études métaboliques, en particulier pour comprendre son rôle dans l'obésité, le diabète et la santé rénale. Les effets de this compound sur le métabolisme pourraient offrir des voies d'interventions thérapeutiques .

Applications ophtalmologiques

Étant donné la prépondérance de la taurine dans la rétine, this compound pourrait être un outil essentiel en recherche ophtalmologique, aidant potentiellement au traitement des maladies rétiniennes et améliorant la santé visuelle .

Recherche sur le cancer

This compound pourrait être explorée pour ses applications en recherche sur le cancer. Son impact sur la sénescence cellulaire et l'inflammation pourrait fournir des informations précieuses sur la prévention et le traitement du cancer .

Mécanisme D'action

Target of Action

Nap-Taurine primarily targets the anion transport system of the red blood cell . The predominant protein labeled by this compound is known as band 3 . This protein plays a crucial role in the anion transport system, behaving kinetically as though the anions must bind to a specific carrier site for the translocation to occur .

Mode of Action

this compound interacts with its targets in a unique way. This suggests that this compound and chloride compete for the modifier sites of the anion transport system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to anion transport. This compound appears to inhibit red cell anion exchange reversibly by acting at a non-transporting site, called the modifier site . This interaction influences the anion permeation process, which is crucial for maintaining the balance of ions in the cells .

Pharmacokinetics

It’s known that this compound can bind to the site either reversibly or irreversibly . This binding and unbinding process could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of anion transport. By acting as a reversible inhibitor of sulfate or Cl transport, this compound can affect the balance of ions within the cells . This could potentially lead to changes in cell function and behavior.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of high chloride concentrations in the medium during exposure to light can cause a decrease in both the irreversible binding of this compound to the membrane and the inhibition of chloride exchange . This suggests that the efficacy and stability of this compound’s action can be affected by the surrounding environment.

Propriétés

IUPAC Name |

sodium;2-(4-azido-2-nitroanilino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOYUPVCDYHHSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421939 | |

| Record name | NAP-TAURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352000-05-6 | |

| Record name | NAP-TAURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352000-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NAP-taurine interact with the anion exchange system?

A1: this compound acts as a reversible inhibitor of anion exchange in the dark, binding to either the transport site or the modifier site of the anion exchange protein, Band 3, depending on its location relative to the cell membrane. [, ] Inside the cell, this compound competes with chloride for the substrate site. [, ] Externally, it exhibits higher inhibitory potency, interacting with a lower-affinity chloride site, likely the modifier site. [, ] Upon exposure to light, this compound binds irreversibly to Band 3, inhibiting anion exchange. []

Q2: What is the significance of the modifier site in anion exchange, and how does this compound help elucidate its role?

A2: The modifier site is distinct from the transport site and plays a crucial role in regulating anion exchange. Binding of specific anions, like iodide, to this site noncompetitively inhibits chloride exchange. [] this compound, exhibiting similar noncompetitive inhibition, serves as a valuable tool for studying this site. [, ] Research suggests that this compound and iodide compete for the same external modifier site, providing insights into the site's location and function. []

Q3: What are the downstream effects of this compound binding to Band 3?

A3: this compound binding, particularly after photoactivation, leads to the inhibition of chloride and sulfate exchange across the red blood cell membrane. [] This inhibition disrupts the normal function of Band 3, which is crucial for maintaining cellular pH and transporting carbon dioxide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)